1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- is a chemical compound that belongs to the class of benzothiepins Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- typically involves the reaction of 4-arylmethylene-3,4-dihydro-1-benzothiepin-5(2H)-ones with malononitrile in the presence of sodium in an appropriate alcohol. This reaction yields 2-alkoxy-4-aryl-5,6-dihydro-1-benzothiepino[5,4-b]pyridine-3-carbonitriles . The reaction conditions are crucial for achieving high regioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its anti-inflammatory properties and potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydro-1-benzothiepin-5(4H)-one
- 3,4-Dihydro-1-benzothiepin-5(2H)-one oxime
- 2,3-Dihydro-1,4-benzothiazepin-5(4H)-one
Uniqueness
1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbonitrile group and phenyl substitution make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
58665-34-2 |
---|---|
Molekularformel |
C17H11NOS |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
5-oxo-4-phenyl-2H-1-benzothiepine-3-carbonitrile |
InChI |
InChI=1S/C17H11NOS/c18-10-13-11-20-15-9-5-4-8-14(15)17(19)16(13)12-6-2-1-3-7-12/h1-9H,11H2 |
InChI-Schlüssel |
KBYXYLZSJACKKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.